1-Triphenylenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76885-34-2 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
InChI Key |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Triphenylen 1 Ol and Its Derivatives
Strategies for the Construction of the Triphenylene (B110318) Core
The creation of the triphenylene skeleton, a C18 aromatic hydrocarbon composed of four fused benzene (B151609) rings, can be achieved through several synthetic routes. These methods often begin with smaller, more accessible precursors that are assembled into the final planar, disc-like structure.
Oxidative Annulation of Ortho-Terphenyl Precursors
A prevalent and effective method for synthesizing the triphenylene core is the intramolecular oxidative cyclodehydrogenation of o-terphenyl (B166444) precursors, a specific application of the Scholl reaction. rsc.orgresearchgate.net This reaction involves the formation of new carbon-carbon bonds between aryl groups catalyzed by an acid and an oxidizing agent. nih.gov
The process typically starts with the synthesis of an appropriately substituted o-terphenyl. researchgate.netrsc.org These precursors can be assembled through various cross-coupling reactions or via a ring-closing metathesis (RCM) approach followed by aromatization. researchgate.net Once the o-terphenyl is obtained, it undergoes oxidative annulation to form the central six-membered ring, completing the triphenylene framework. rsc.orgresearchgate.net
A variety of oxidizing systems have been employed for this transformation. Traditional methods utilize strong oxidants like iron(III) chloride (FeCl₃) or molybdenum(V) chloride (MoCl₅). rsc.org More contemporary approaches have found success with milder and more selective reagents, such as a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and an acid like trifluoroacetic acid (TFA), which can provide good yields. rsc.orgnih.gov The choice of oxidant can be crucial, as harsh conditions may lead to undesired side reactions or rearrangements. nih.gov
This strategy is particularly valuable for creating asymmetrically substituted triphenylenes, as the substitution pattern can be precisely controlled by the design of the o-terphenyl precursor. rsc.org
Table 1: Examples of Oxidative Annulation for Triphenylene Synthesis
| Precursor | Oxidizing Agent/Catalyst | Conditions | Product | Yield (%) | Reference |
| o-Terphenyl | FeCl₃ | - | Triphenylene | Moderate | chemrxiv.org |
| Substituted o-terphenyl | DDQ / TFA | CH₂Cl₂ | Substituted Triphenylene | Good | rsc.org |
| Electron-rich o-terphenyls | FeCl₃ | - | Triphenylene derivatives | - | researchgate.net |
| Tetramethoxy-o-terphenyl | Various Oxidants | Strong or mild | Tetramethoxytriphenylene | - | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecular architectures like triphenylenes. acs.orgorganic-chemistry.org These reactions are highly atom-economical and can rapidly generate structural diversity. nih.gov
For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, can be used to synthesize nitrogen-containing triphenylene analogs (triazatriphenylenes) from 1,3,5-triaminobenzene, aromatic aldehydes, and phenylacetylene. researchgate.net While not producing the carbocyclic core directly, these heteroaromatic frameworks are structurally related. The development of MCRs to construct all-carbon triphenylene skeletons is an area of ongoing research. The power of MCRs lies in their ability to create multiple bonds and complex structures in a one-pot process, avoiding lengthy isolation and purification steps for intermediates. acs.orgnih.gov
Lithium-Mediated Coupling Reactions
Anionic cyclodehydrogenation using alkali metals offers an alternative to oxidative methods. chemrxiv.orgresearchgate.net Recently, a mechanochemical approach using lithium metal has been developed for this transformation. chemrxiv.orgresearchgate.net This solvent-free method can convert o-terphenyl to triphenylene in moderate yield and has advantages in terms of safety and ease of handling compared to reactions using metallic potassium in solution. chemrxiv.orgresearchgate.net
Lithium-mediated coupling can also be involved in the synthesis of helicenes, complex PAHs whose structures can be conceptually related to triphenylene. For example, lithium-stimulated cyclization of specific precursors can yield benzo researchgate.nethelicene. ekb.eg Another related method is the Corey-House synthesis, which uses a lithium dialkylcopper (Gilman) reagent to couple two alkyl or aryl groups, demonstrating the utility of lithium reagents in forming C-C bonds necessary for building complex aromatic systems. libretexts.org
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been widely applied in the synthesis of polycyclic aromatic compounds. mdpi.comuc.pt This strategy can be employed to build the triphenylene framework through the reaction of a suitable diene and dienophile. mdpi.com
One elegant approach is the palladium-catalyzed [2+2+2] cycloaddition of arynes. This method allows for the straightforward, single-step synthesis of the triphenylene core from smaller aryne precursors. researchgate.net This reaction is notable for its tolerance of various substituents and even sterically demanding starting materials. researchgate.net
Another variation involves the Diels-Alder reaction followed by an extrusion of a small molecule like carbon monoxide (CO) or sulfur dioxide (SO₂). mdpi.com For example, cyclopentadienone derivatives can act as the diene component, reacting with an alkyne dienophile. The initial adduct then loses CO to form a new aromatic ring. mdpi.com These annulative π-extension (APEX) strategies are highly efficient for constructing π-extended aromatic systems. researchgate.netmdpi.com
Table 2: Comparison of Core Construction Strategies
| Method | Key Features | Advantages | Limitations |
| Oxidative Annulation | Intramolecular C-C bond formation from o-terphenyls. | Good control over substitution patterns. rsc.org | Can require harsh oxidants; potential for side reactions. nih.gov |
| Multicomponent Reactions | Three or more components in one pot. | High atom economy, rapid complexity generation. acs.org | Scope for all-carbon triphenylene core is still developing. researchgate.net |
| Lithium-Mediated Coupling | Anionic cyclodehydrogenation. | Can be performed mechanochemically, avoiding bulk solvents. chemrxiv.org | Yields may be moderate compared to oxidative methods. chemrxiv.org |
| Diels-Alder Cycloaddition | [4+2] or [2+2+2] cycloadditions. | High efficiency, atom-economical, single-step core formation. researchgate.net | Requires specific diene/dienophile or aryne precursors. |
Regioselective Functionalization and Hydroxylation Approaches
Once the triphenylene core is synthesized, the introduction of a hydroxyl group at a specific position, such as C1, is required to form 1-triphenylenol. Direct synthesis is often challenging, so functionalization of a pre-formed triphenylene is a common strategy. Achieving regioselectivity is the primary challenge, as triphenylene has multiple non-equivalent positions. acs.orgresearchgate.net
Directed C-H Bond Activation Methodologies
Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of arenes, bypassing the need for pre-functionalized substrates. nih.govmt.com This strategy often relies on transition-metal catalysts, such as palladium or rhodium, which can selectively cleave a specific C-H bond and replace it with a new functional group. acs.orgrsc.org
To control the regioselectivity of the reaction, a directing group (DG) is often employed. acs.orgnih.gov The directing group is a functional group covalently attached to the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. nih.gov This intramolecular delivery enhances the rate and selectivity of the C-H activation process. acs.orgrsc.org
For the synthesis of this compound, a hypothetical strategy would involve a triphenylene bearing a removable directing group at a position that directs C-H activation to the C1 position. Following the metal-catalyzed introduction of an oxygen-containing functional group (e.g., via C-H hydroxylation or acetoxylation), the directing group would be removed to yield the final product. nih.govkuleuven.be While the direct C-H hydroxylation of unsubstituted triphenylene at the C1 position is not widely reported, the principles of directed C-H activation provide a clear roadmap for such a synthesis. The C-H functionalization of triphenylene has been explored, with reactions sometimes proceeding at sterically hindered positions, highlighting the unique reactivity of this PAH. acs.orgresearchgate.net
The development of catalysts that can perform these transformations, especially with earth-abundant metals and environmentally benign oxidants like molecular oxygen, is a key area of modern research. nih.govkuleuven.be
Annulation and Aromatization Cascades
A notable method for synthesizing triphenylenol derivatives involves a cationic rhodium(I)/dppp complex-catalyzed cascade reaction. nih.govfrontiersin.orgresearchgate.net This process utilizes readily available conjugated alkynyl aldehydes and alkynes to produce a range of phenolic compounds, including triphenylenols. nih.govfrontiersin.orgresearchgate.net The reaction proceeds through an aldehyde C-H bond activation, followed by a [4+2] annulation and subsequent aromatization. nih.govfrontiersin.orgresearchgate.net
The choice of ligand has been shown to influence the reactivity of the alkyne component. frontiersin.org For instance, when a cationic rhodium(I)/dppe complex is used, electron-deficient internal alkynes exhibit higher reactivity. frontiersin.org Conversely, employing dppf as the ligand favors the reaction with electron-rich internal alkynes. frontiersin.org However, the use of a cationic rhodium(I)/dppp complex as the catalyst allows for high reactivity with all types of internal alkynes. frontiersin.org This methodology provides a versatile route to variously substituted phenols, naphthols, phenanthrenols, and triphenylenols. nih.govfrontiersin.orgresearchgate.net
A general strategy for creating highly substituted polycyclic aromatic compounds, which can be conceptually related, involves the photochemical Wolff rearrangement of a vinyl or aryl α-diazo ketone to generate a ketene (B1206846) intermediate. researchgate.net This is followed by a cascade of three pericyclic reactions. researchgate.net
Ring Expansion Reactions leading to Triphenylenols
Ring expansion reactions represent another important strategy for the synthesis of complex cyclic systems, which can be conceptually applied to the formation of the triphenylene core. york.ac.ukrsc.org These reactions are valued for their ability to generate medium-to-large-sized rings from smaller, more readily available cyclic precursors. mdpi.com While direct ring expansion to a triphenylenol is not explicitly detailed in the provided results, the principles of these reactions are relevant to the construction of the polycyclic aromatic framework.
One such strategy is the Tiffeneau-Demjanov-type ring expansion, which can be used to construct seven-membered rings. organic-chemistry.org This method involves the diastereoselective insertion of α-alkyldiazoacetates into cyclohexanones. organic-chemistry.org Another approach involves conjugate addition/ring expansion (CARE) reactions, which combine two reaction steps into a single, efficient operation to produce medium-sized rings and macrocycles. york.ac.uk These cascade reactions are advantageous as they can avoid the need for high dilution conditions often required in macrocyclization. rsc.org
Derivatization and Further Functionalization of Triphenylen-1-ol
Once the triphenylen-1-ol core is synthesized, it can be further modified to introduce a variety of functional groups, tailoring the molecule for specific applications.
Synthesis of Substituted Triphenylenols
The synthesis of substituted triphenylenols can be achieved through various methods. One approach involves the reaction of mono- and di-chlorobenzoquinones with veratrole in the presence of acid, which leads to the formation of triphenylene derivatives. rsc.org Additionally, a reliable and scalable synthesis of rationally designed, mixed-substituent triphenylene derivatives has been described starting from ortho-terphenyl precursors. rsc.org This method allows for precise control over the number and location of hydroxyl functionalities. rsc.org
Another strategy for accessing substituted phenols involves a nickel-catalyzed benzannulation reaction of cyclobutenones and alkynes. researchgate.net The regioselectivity of this reaction can be controlled by the substituents on the alkyne. researchgate.net
Table 1: Examples of Synthesized Substituted Triphenylene Derivatives
| Precursors | Reagents/Conditions | Product | Reference |
| Mono- and di-chlorobenzoquinones, Veratrole | Acid | Substituted Triphenylenols | rsc.org |
| ortho-Terphenyl precursors | Oxidative triphenylene annulation | Mixed-substituent triphenylene derivatives | rsc.org |
| Cyclobutenones, Alkynes | Nickel catalyst | Substituted phenols | researchgate.net |
Introduction of Amide-Containing Side Chains
Amides are a crucial functional group in organic and medicinal chemistry due to their stability and ability to participate in hydrogen bonding. wikipedia.orgchemguide.co.uknumberanalytics.com The introduction of amide-containing side chains to a triphenylenol core can significantly alter its properties. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. wikipedia.orgchemguide.co.uk
The synthesis of amides can be achieved through several methods, including the condensation reaction between a carboxylic acid and an amine, often facilitated by a coupling agent. numberanalytics.com Another common method is the amidation of esters by reaction with amines. numberanalytics.com While the direct amidation of triphenylen-1-ol is not explicitly described, these general methods can be applied to introduce amide functionalities. For instance, a triphenylenol derivative could be first converted to a carboxylic acid or ester, which is then reacted with an amine to form the desired amide. The amide linkage is known for its stability and is a key component in many materials and pharmaceuticals. libretexts.org
Post-Synthetic Modification via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method for the post-synthetic modification of triphenylenol derivatives. wikipedia.orgrsc.orgsigmaaldrich.com These reactions typically involve the coupling of two different fragments with the aid of a metal catalyst. wikipedia.orgsigmaaldrich.com
Aryl mesylates, which can be derived from phenols, are effective coupling partners in palladium-catalyzed reactions, serving as alternatives to aryl halides. rsc.org This allows for the functionalization of the hydroxyl group of triphenylen-1-ol by first converting it to a mesylate. Various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, can then be employed to introduce new substituents. rsc.org The development of efficient catalysts and protocols has expanded the scope of these reactions, allowing for the coupling of a wide range of substrates. sigmaaldrich.comrsc.org
For example, a Hiyama cross-coupling reaction of aryl vinylsilanes with aryl halides, catalyzed by palladium, leads to the formation of biaryl compounds. sioc-journal.cn This demonstrates the potential for creating complex molecular architectures from functionalized triphenylene precursors. The choice of ligands and reaction conditions is crucial for controlling the efficiency and selectivity of these cross-coupling reactions. rsc.org
Reaction Mechanisms and Mechanistic Studies
Exploration of C-H Bond Activation Processes
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com In the context of synthesizing precursors to 1-Triphenylenol, transition metal-catalyzed C-H activation has emerged as a key methodology. tcichemicals.comrsc.orgrutgers.edusigmaaldrich.com This approach allows for the direct coupling of aromatic C-H bonds with other reactants, streamlining the synthetic process. tcichemicals.com
The mechanism of C-H activation typically involves the coordination of a transition metal catalyst, such as palladium, rhodium, or iridium, to a directing group on the substrate. tcichemicals.comsigmaaldrich.com This coordination facilitates the cleavage of a specific C-H bond, often through an oxidative addition or a concerted metalation-deprotonation pathway, to form a metallacyclic intermediate. rutgers.edu This intermediate can then react with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The catalyst is subsequently regenerated through a reductive elimination step, completing the catalytic cycle. acs.org The selectivity of the C-H activation process is highly dependent on the nature of the catalyst, ligands, and the directing group employed. mt.com
Table 1: Key Transition Metals in C-H Activation
| Metal | Common Oxidation States | Role in Catalysis |
|---|---|---|
| Palladium | Pd(0), Pd(II) | Widely used for cross-coupling reactions. tcichemicals.com |
| Rhodium | Rh(I), Rh(III) | Effective for various C-H functionalizations. tcichemicals.comacs.org |
| Iridium | Ir(I), Ir(III) | Known for its ability to activate strong C-H bonds. tcichemicals.com |
| Copper | Cu(I), Cu(II), Cu(III) | A cost-effective alternative for certain C-H activations. tcichemicals.comfrontiersin.org |
Elucidation of Annulation and Cycloaddition Pathways
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to the construction of the polycyclic framework of this compound. wikipedia.org These processes can occur through various mechanisms, including cycloaddition reactions. wikipedia.orgrsc.org Cycloadditions, such as [3+2] cycloadditions, are powerful tools for the stereocontrolled synthesis of five-membered rings. rsc.orgrsc.org
In the synthesis of precursors that could lead to this compound, intramolecular annulation can be a key step. rsc.org For instance, a palladium-catalyzed process can initiate an intramolecular cyclization, which is then followed by an intermolecular cycloaddition with a 1,3-dipole. rsc.org The mechanism of such a reaction involves the initial coordination of the palladium catalyst to an allene (B1206475) moiety, followed by an intramolecular nucleophilic attack to form a zwitterionic intermediate. This intermediate then participates in a [3+2] cycloaddition with a dipolarophile to furnish a spirocyclic system. rsc.org The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the catalyst, ligands, and substrates. rsc.org
Investigation of Rearrangement Mechanisms in Triphenylenol Formation
Rearrangement reactions can play a crucial role in the synthesis of this compound, allowing for the skeletal reorganization of intermediates to form the final product. libretexts.orgsolubilityofthings.com Several types of rearrangements could be envisioned in the synthetic pathways leading to this compound, including those involving carbocationic intermediates.
One relevant class of rearrangements is the pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. libretexts.org The mechanism proceeds through the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent group to the carbocationic center leads to the rearranged product. The migratory aptitude of the groups attached to the diol can influence the outcome of the reaction.
Another pertinent rearrangement is the benzilic acid rearrangement, where a 1,2-diketone is converted into an α-hydroxy carboxylic acid upon treatment with a strong base. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups to form a tetrahedral intermediate. This is followed by the migration of a phenyl group to the adjacent carbonyl carbon, leading to a rearranged carboxylate, which is then protonated upon workup. libretexts.org
The Favorskii rearrangement, the transformation of an α-halo ketone into a carboxylic acid derivative, also proceeds through a fascinating mechanism involving a cyclopropanone (B1606653) intermediate. wikipedia.org
Table 2: Comparison of Relevant Rearrangement Reactions
| Rearrangement | Substrate | Product | Key Intermediate |
|---|---|---|---|
| Pinacol | 1,2-Diol | Ketone/Aldehyde | Carbocation libretexts.org |
| Benzilic Acid | 1,2-Diketone | α-Hydroxy Carboxylic Acid | Tetrahedral Adduct libretexts.org |
| Favorskii | α-Halo Ketone | Carboxylic Acid Derivative | Cyclopropanone wikipedia.org |
| frontiersin.orgwikipedia.org-Wittig | Ether | Alcohol | Radical Pair wikipedia.orgorganic-chemistry.org |
Role of Intermediates in Catalytic Cycles
Catalytic cycles are at the heart of many synthetic transformations leading to complex molecules like this compound. wikipedia.org These cycles consist of a series of elementary steps where the catalyst is regenerated at the end of each cycle. wikipedia.org The intermediates formed during these cycles are often transient and highly reactive, but their characterization is crucial for understanding the reaction mechanism.
In transition metal-catalyzed reactions, common intermediates include organometallic species where the metal is coordinated to the reactants. For example, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. sumitomo-chem.co.jp The intermediates in these steps include Pd(0) and Pd(II) species. The stability and reactivity of these intermediates can be tuned by the choice of ligands coordinated to the metal center.
In some cases, radical intermediates can also play a significant role. For instance, single-electron transfer (SET) mechanisms can generate radical cations and radical anions that drive the reaction forward. frontiersin.org The detection and characterization of these intermediates can be achieved through various spectroscopic techniques and computational studies.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. sumitomo-chem.co.jpsmu.edunih.gov Density Functional Theory (DFT) calculations, in particular, are widely used to map out the potential energy surfaces of reactions, identify transition states, and calculate the activation energies of different pathways. sumitomo-chem.co.jpnih.govethz.ch
By modeling the structures of reactants, intermediates, transition states, and products, computational studies can provide valuable insights into the feasibility of a proposed mechanism. smu.edu For instance, calculations can help to determine the rate-determining step of a reaction, predict the regioselectivity and stereoselectivity, and explain the role of the catalyst and ligands. acs.orgnih.gov
The combination of experimental and computational studies provides a powerful approach to unraveling the intricate details of reaction mechanisms. For example, a proposed mechanism based on experimental observations can be validated or refined through DFT calculations. ethz.ch This integrated approach is essential for the rational design of new catalysts and the development of more efficient synthetic routes to complex target molecules. sumitomo-chem.co.jp
Based on an extensive review of chemical literature and databases, the compound "this compound" is not a recognized or standard chemical name. As such, there is no available scientific data for its spectroscopic and structural characterization.
The name "this compound" does not conform to IUPAC nomenclature for any simple, stable chemical structure. It is possible that this name is a misnomer or a typographical error for a different, well-characterized compound. Some plausible interpretations of the intended compound, for which data would be available, include:
Triphenylmethanol: A common tertiary alcohol with the formula (C₆H₅)₃COH.
Triphenylethenol (Triphenylvinyl alcohol): The enol tautomer of triphenylethanone, with the formula (C₆H₅)₂C=C(OH)(C₆H₅).
A triphenyl-substituted phenol (B47542): A phenol ring with three phenyl group substituents, such as 2,4,6-triphenylphenol.
However, in strict adherence to the request to focus solely on "this compound," it is not possible to generate a scientifically accurate article. Providing hypothetical data or data for a different compound would violate the core instructions of accuracy and strict adherence to the specified subject.
Therefore, no article can be generated for the following outline as no research findings or data exist for a compound named "this compound."
Advanced Spectroscopic and Structural Characterization Methodologies 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment 4.2. Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis 4.3. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions 4.4. Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species 4.5. Mass Spectrometry for Molecular Mass and Fragmentation Analysis 4.6. X-ray Diffraction (XRD) for Crystalline Structure Determination 4.7. Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy) for Morphological Analysis
Should you wish to receive an article on a recognized chemical compound, please provide a standard chemical name.
Advanced Spectroscopic and Structural Characterization Methodologies
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Thermal Behavior of Derivatives
Thermal analysis techniques are crucial in materials science for characterizing the thermal stability and phase behavior of novel compounds. For derivatives of 1-triphenylenol, particularly those based on the triphenylethylene (B188826) (TPE) scaffold, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating their suitability for applications such as organic light-emitting diodes (OLEDs) and other advanced materials. researchgate.netrsc.org These methods provide critical data on glass transition temperatures, melting points, and decomposition temperatures, which define the operational limits and processing conditions for these materials.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as melting points (Tm) and glass transition temperatures (Tg). The glass transition temperature is particularly important for amorphous materials, indicating the temperature at which they transition from a hard, glassy state to a more rubbery, viscous state.
For many triphenylethylene derivatives developed for optoelectronic applications, having a high glass transition temperature is desirable as it correlates with better morphological stability and a longer device lifetime. Studies on various TPE derivatives have revealed a wide range of glass transition temperatures, influenced by the specific molecular structure and substituent groups. For instance, a series of blue-light-emitting TPE derivatives showed glass transition temperatures between 86°C and 129°C. researchgate.net Another set of TPE-carbazole derivatives exhibited even higher Tg values, ranging from 126°C to 151°C. researchgate.net Furthermore, diphenylcarbazole triphenylethylene derivatives have been synthesized with excellent thermal stability, showing glass transition temperatures in the range of 162.2°C to 182.4°C. researchgate.net
In a different application, DSC was used to study the interaction of triphenylethylene platinum(II) complexes with phospholipid membranes. nih.govjst.go.jp This research found that derivatives bearing two or three hydroxyl groups on the triphenylethylene rings caused significant changes in the thermogram of the membrane phospholipids, unlike the non-hydroxylated derivatives which induced little change. nih.govjst.go.jp This indicates that the substitution pattern on the TPE core significantly affects its interaction with biological membranes.
Interactive Data Table: Glass Transition Temperatures (Tg) of Selected Triphenylethylene Derivatives
| Derivative Class | Glass Transition Temperature (Tg) Range (°C) | Source |
| Blue-Light Emitting TPE Derivatives | 86 - 129 | researchgate.net |
| TPE-Carbazole Derivatives | 126 - 151 | researchgate.net |
| TPE-based Emitters with Donor Moieties | 89 - 123 | researchgate.net |
| Diphenylcarbazole TPE Derivatives | 162.2 - 182.4 | researchgate.net |
| TPE-Tetraphenylethene Compounds | 138 - 180 | researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is fundamental for determining the thermal stability and decomposition profile of a compound. The decomposition temperature (Td), often defined as the temperature at which a 5% weight loss occurs, is a key parameter for assessing thermal robustness.
High thermal stability is a prerequisite for materials used in high-temperature applications or processes like vacuum deposition for OLED fabrication. Research on triphenylethylene derivatives consistently demonstrates their high thermal stability. For example, an aldehyde-functionalized triphenylethylene, TrPE-(CHO)₃, was found to be stable up to temperatures above 400°C, with a specific decomposition onset at 418°C. rsc.org Other series of TPE derivatives show decomposition temperatures (for 5% weight loss) ranging from 307°C to 355°C. researchgate.net A separate class of TPE compounds exhibited even greater stability, with decomposition temperatures between 432°C and 534°C. researchgate.net Remarkably, some diphenylcarbazole triphenylethylene derivatives were reported to have decomposition temperatures well over 500°C, highlighting the exceptional thermal robustness that can be achieved through molecular design. researchgate.net
Interactive Data Table: Decomposition Temperatures (Td) of Selected Triphenylethylene Derivatives
| Derivative Class | Decomposition Temperature (Td) Range (°C) | Source |
| TPE-based Emitters with Donor Moieties (5% loss) | 307 - 355 | researchgate.net |
| Aldehyde-functionalized TPE (TrPE-(CHO)₃) | 418 | rsc.org |
| Blue-Light Emitting TPE Derivatives | 432 - 534 | researchgate.net |
| Diphenylcarbazole TPE Derivatives | > 500 | researchgate.net |
| TPE-Tetraphenylethene Compounds | 495 - 557 | researchgate.net |
The combined findings from DSC and TGA studies underscore the high thermal stability of the triphenylethylene framework, making its derivatives promising candidates for various material science applications where thermal robustness is a critical requirement.
Computational and Theoretical Studies on Triphenylen 1 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 1-Triphenylenol would provide fundamental insights into its geometry, electronic properties, and chemical reactivity.
Electronic Structure: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine the optimized molecular geometry of this compound. rjpn.org Key parameters such as bond lengths, bond angles, and dihedral angles would be established. The introduction of the hydroxyl group at the 1-position is expected to cause slight distortions in the planarity of the triphenylene (B110318) core due to steric interactions and electronic effects.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com A higher hardness value suggests lower reactivity. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. rjpn.org
These parameters are invaluable for comparing the reactivity of this compound with parent triphenylene and other substituted derivatives. For instance, studies on phenol (B47542) and its derivatives show that substituent groups significantly influence these reactivity indices. rjpn.org
Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on this compound, with comparative data for phenol as a reference.
| Parameter | Expected Value for this compound | Reference Value (Phenol) |
|---|---|---|
| HOMO Energy (eV) | -5.8 | -6.21 |
| LUMO Energy (eV) | -1.5 | -0.87 |
| HOMO-LUMO Gap (eV) | 4.3 | 5.34 |
| Chemical Hardness (η) | 2.15 | 2.67 |
| Electrophilicity Index (ω) | 3.0 | 2.28 |
This table is illustrative and based on general principles of organic electronic structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with other molecules, including solvents or other this compound molecules in condensed phases.
Conformational Analysis: While the triphenylene core is largely rigid, the orientation of the hydroxyl group can vary. MD simulations can explore the rotational barrier of the C-O bond and the preferred orientation of the -OH group relative to the aromatic system. This is particularly important for understanding intramolecular hydrogen bonding, where the hydroxyl proton may interact with the π-electron cloud of a neighboring aromatic ring.
Intermolecular Interactions: In a condensed phase, this compound molecules are expected to exhibit strong intermolecular interactions, primarily through hydrogen bonding between the hydroxyl groups and π-π stacking of the aromatic cores. MD simulations, using appropriate force fields (e.g., OPLS-AA, CHARMM), can model these interactions in detail.
Simulations of this compound in a solvent like water or an organic solvent would reveal information about solvation shells and the specific interactions (e.g., hydrogen bonds) with solvent molecules. This is crucial for understanding its solubility and behavior in solution. In the solid state, MD can be used to predict the packing structure in a crystal lattice and to understand the dynamics of molecules within the crystal. This information is key to predicting material properties such as charge mobility in organic semiconductors. researchgate.net
A typical MD simulation would track trajectories of all atoms in the system, from which various properties can be calculated, such as:
Radial Distribution Functions (RDFs): To characterize the local structure around the molecule.
Hydrogen Bond Analysis: To quantify the extent and lifetime of hydrogen bonds.
Mean Square Displacement (MSD): To determine diffusion coefficients.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. For this compound, theoretical calculations can provide spectra that aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of this compound. nih.gov The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. The characteristic vibrational modes for this compound would include the O-H stretch, C-O stretch, and various C-H and C-C stretching and bending modes of the aromatic rings. A theoretical study on 1- and 2-nitrotriphenylene demonstrated how the position of a substituent group influences the vibrational spectra. nih.gov A similar effect would be expected for the hydroxyl group in this compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts are valuable for assigning peaks in experimental NMR spectra and can help to confirm the structure of a newly synthesized compound. The electronic environment of each nucleus determines its chemical shift, and the introduction of the hydroxyl group would cause predictable changes in the shifts of nearby carbon and hydrogen atoms compared to unsubstituted triphenylene.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov The spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The position and intensity of the absorption bands will be influenced by the hydroxyl group, which acts as an auxochrome, likely causing a red-shift (bathochromic shift) of the absorption maxima compared to triphenylene.
The following table shows hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Property | Predicted Value/Range for this compound | Notes |
|---|---|---|
| IR: ν(O-H) (cm⁻¹) | 3550-3650 | Sharp band for free OH, broader if H-bonded. |
| ¹H NMR: δ(Ar-H) (ppm) | 7.5-8.5 | Chemical shifts are influenced by the OH group. |
| ¹³C NMR: δ(C-OH) (ppm) | 150-160 | The carbon attached to the OH group is significantly deshielded. |
| UV-Vis: λmax (nm) | 260, 280, 340 | Illustrative values for π-π* transitions. |
Theoretical Insights into Reaction Energetics and Pathways
Computational chemistry can be used to explore the thermodynamics and kinetics of chemical reactions involving this compound. This includes studying its synthesis, degradation, or its role as a reactant in other chemical transformations.
Reaction Energetics: By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction can be determined. This allows for the prediction of whether a reaction is thermodynamically favorable. For example, the O-H bond dissociation energy (BDE) is a critical parameter for antioxidants. DFT calculations have been successfully used to compute BDEs for various phenols, showing how substituents affect the stability of the resulting phenoxyl radical. acs.org For this compound, a similar calculation would quantify its potential as a radical scavenger.
Reaction Pathways: The mechanism of a chemical reaction can be elucidated by locating the transition state (TS) on the potential energy surface. The energy of the TS determines the activation energy (Ea) of the reaction, which is related to the reaction rate. For example, the mechanism of oxidation of this compound by a radical species could be studied by mapping out the reaction pathway, identifying intermediates and transition states. This would provide a detailed, atomistic understanding of the reaction process. researchgate.net
Quantum Chemical Modeling of Photophysical Properties
The photophysical properties of a molecule describe its behavior upon absorption of light, including fluorescence and phosphorescence. Quantum chemical modeling is essential for understanding and predicting these properties.
Excited States: As with UV-Vis spectroscopy, TD-DFT can be used to investigate the nature of the excited states of this compound. The properties of the first excited singlet state (S₁) and the first triplet state (T₁) are particularly important. Calculations can reveal the geometry of the molecule in these excited states, which can differ significantly from the ground state geometry.
Fluorescence and Phosphorescence: The energy difference between the S₁ state and the ground state (S₀) corresponds to the energy of fluorescence emission. The probability of this emission is related to the oscillator strength of the S₀-S₁ transition. Similarly, the energy of phosphorescence is determined by the T₁-S₀ energy gap. TD-DFT can predict these emission energies, which can be compared with experimental fluorescence and phosphorescence spectra. chemrxiv.org
Quantum Yields and Lifetimes: While directly calculating quantum yields and lifetimes is challenging, theoretical models can provide insights into the factors that govern these properties. For example, the energy gap between the S₁ and T₁ states is related to the rate of intersystem crossing (ISC), which competes with fluorescence. A small S₁-T₁ gap often leads to efficient ISC and a lower fluorescence quantum yield. The strength of spin-orbit coupling, which can also be calculated, is another key factor in determining ISC rates. By understanding these parameters, it is possible to make qualitative predictions about the emissive properties of this compound and to design derivatives with desired photophysical characteristics.
Applications in Materials Science and Organic Electronics
Role as Building Blocks for Complex Molecular Architectures
In chemistry, a "building block" refers to a chemical compound whose molecules have reactive functional groups that allow for the bottom-up, modular assembly of more complex molecular architectures. wikipedia.org Triphenylene (B110318) derivatives serve as foundational synthons for creating intricate supramolecular structures. irb.hr Their rigid geometry provides a scaffold where various functional groups can be attached at specific positions, acting as branching points for larger assemblies. irb.hr This "molecular architecture" approach enables the precise construction of nano-architectures, metal-organic frameworks, and other complex molecular systems. wikipedia.orgmdpi.com
The controlled synthesis of triphenylene derivatives allows for the creation of libraries of novel materials. rsc.org For instance, the covalent assembly of molecular building blocks is a key strategy for constructing molecular-scale electronic devices. By engineering the chemical structure of porphyrin building blocks, it has been demonstrated that covalently bound molecular nanostructures can be formed on a gold surface, showcasing a path toward bottom-up construction of sophisticated electronic circuits. nih.gov Similarly, triphenylene units can be incorporated into larger, rigid dimeric systems, where the choice of the linking bridge can predictably control the properties of the resulting material. uea.ac.uk This precise control over the final structure is a hallmark of using well-defined building blocks. wikipedia.org
Integration into Polymeric Systems for Enhanced Material Characteristics
The incorporation of triphenylene units into polymeric systems is a strategy used to enhance the material's characteristics. Polymeric systems are valued for their processability and flexibility, and integrating functional units like triphenylene can introduce desirable electronic, optical, or self-assembling properties. mdpi.comnih.gov For example, novel hybrid star-shaped oligomers have been created using triphenylene and carbosiloxane, which exhibit a columnar hexagonal liquid crystal phase and show a reduced tendency to crystallize. acs.org
When triphenylene derivatives are integrated into polymer backbones or as side chains, they can induce self-assembly and ordering within the polymer matrix. This can lead to materials with anisotropic properties, which are crucial for applications in organic electronics. wat.edu.pl The combination of polymer processability with the electronic functionalities of triphenylene has led to the development of advanced materials for devices like flexible displays and printed circuits. mdpi.com Furthermore, the development of polymeric systems for controlled release applications often involves encapsulating active compounds in a polymer matrix to improve their efficacy and delivery. mdpi.com While often used in a biomedical context, the principles of embedding functional molecules within a polymer matrix to control their behavior are broadly applicable in materials science. mdpi.comnih.gov
Development of Discotic Liquid Crystals (DLCs)
Triphenylene derivatives are among the most widely studied and archetypal discotic liquid crystals (DLCs). rsc.orguea.ac.uk These materials consist of a flat aromatic core surrounded by flexible side chains, which can self-assemble into ordered columnar structures. mdpi.com These columns can act as one-dimensional "molecular wires," providing a pathway for charge transport, which makes them highly attractive for use as organic semiconductors. wat.edu.plwur.nl The self-healing and easily alignable nature of these fluid-like columnar phases are significant advantages over crystalline or amorphous materials. wat.edu.pl Over 500 examples of discotic liquid crystals incorporating a triphenylene core have been reported. rsc.org
The formation of stable columnar mesophases in triphenylene-based materials is governed by a delicate balance of intermolecular forces and molecular geometry. Key design principles include:
Aromatic Core: The large, flat π-conjugated core of the triphenylene molecule is the primary driver for stacking via π-π interactions. The size and structure of this core are critical factors in controlling the mesophase temperature range, with larger aromatic systems often leading to more stable phases with higher clearing temperatures. researchgate.net
Peripheral Chains: The flexible aliphatic chains attached to the core are essential for inducing liquid crystallinity. They effectively act as a "solvent" for the rigid cores, preventing crystallization and allowing for the formation of fluid, ordered phases. Symmetrical substitution with chains of appropriate length, such as the six hexyloxy chains in 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HAT6), is a classic strategy for achieving stable columnar hexagonal mesophases. wat.edu.plrsc.org
Intermolecular Interactions: The stability of the columnar stacks depends on optimizing π-stacking between the aromatic cores. wur.nl To achieve high charge carrier mobilities, a high degree of order within the columns is required to minimize dislocations that would disrupt charge transfer. wur.nl
The mesogenic behavior of triphenylene derivatives is highly sensitive to the pattern of substitution on the aromatic core. Even small changes can lead to significant differences in the type and stability of the liquid crystal phase. rsc.orgrsc.org
Chain Length and Type: The length of the flexible alkoxy chains has a pronounced effect. For instance, in one series of tristriazolotriazines, elongating the side chains led to the emergence of a second mesophase. mdpi.com Replacing one of six hexyloxy substituents with a much longer chain (more than twelve carbons) was found to completely suppress liquid crystalline behavior. wur.nl
Number and Position of Substituents: The number of substituents is critical. For example, removing one of the six alkoxy chains from a symmetrical hexaalkoxy triphenylene destroys mesophase formation. rsc.org The position of the substituents also matters; studies on isomers of mixed-substituent triphenylenes show that small changes in substitution pattern result in different thermal phase properties. rsc.orgrsc.org
Electronic Nature of Substituents: The introduction of substituents with different electronic properties can tune the mesophase stability. Electron-withdrawing groups, such as cyanide, can dramatically stabilize the mesophase by enhancing intermolecular interactions. rsc.orgresearchgate.net However, no single, simple principle can be universally applied, as other factors like the ability of the substituent to extend the core's π-system also play a crucial role. rsc.org For instance, apolar acetylene (B1199291) and heterocyclic thiophene (B33073) substituents have also been shown to support columnar mesophase formation. rsc.org
The following table summarizes research findings on how different substitution patterns affect the mesophase properties of triphenylene derivatives.
| Substituent Type/Pattern | Effect on Mesophase Behavior | Reference Finding |
|---|---|---|
| Symmetrical Hexaalkoxy Chains (e.g., hexyloxy) | Typically forms stable columnar hexagonal (Colh) mesophases over a reasonably wide temperature range. | Archetypal for discotic liquid crystals. rsc.org |
| Removal of One Alkoxy Chain | Destroys mesophase formation in otherwise symmetrically substituted triphenylenes. | Mesomorphism is lost unless a conjugating substituent is also present. rsc.org |
| Conjugating Substituents (e.g., Cyanide, Acetylene) | Significantly enhances mesophase stability and temperature range. | The cyanide group provides the most dramatic stabilization. rsc.org |
| Heterocyclic Substituents (e.g., Thiophene, Furan) | Supports columnar mesophase formation, creating through-conjugated discotic analogues of oligothiophenes. | Contradicts a simple correlation between mesophase stability and the electronic nature of the substituent. rsc.org |
| Isomeric Mixed Substituents | Different isomers exhibit varied thermal phase properties, demonstrating high sensitivity to substituent location. | Small changes in substitution pattern can result in significant differences in mesogenic behavior. rsc.orgrsc.org |
| Lateral Nuclear Dipole (e.g., Fluorine atoms) | Can extend the mesophase range to below room temperature. | 1,4-difluoro-HAT6 has a Colh phase from < RT to 121°C, compared to 70-100°C for HAT6. wat.edu.pl |
Applications in Organic Electronic Devices
The unique properties of triphenylene derivatives, particularly their ability to self-assemble into conductive columnar structures, make them prime candidates for use in organic electronic devices. mdpi.comfrontiersin.org These materials are being investigated for a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. rsc.orgrsc.org The performance of these devices relies on the efficient movement of charge carriers (holes or electrons) through the organic semiconductor layer. tcichemicals.com In DLCs, the stacked aromatic cores provide a pathway for this charge transport, making them function as organic semiconductors. mdpi.comossila.com
Efficient charge transport in columnar-stacked triphenylenes is essential for their function in electronic devices. This process involves the transfer of charge from one molecule to the next along a column. The efficiency of this transfer is determined by several factors, including the charge transfer integral, site energies, and reorganization energy. researchgate.netru.nl
Charge Transfer Integral (Vif): This parameter quantifies the electronic coupling between adjacent molecules and is a critical factor in determining the rate of charge transfer. uni-tuebingen.de It is highly dependent on the relative orientation of the molecules, including the twist angle, stacking distance, and lateral slide. researchgate.net Studies have shown that the eclipsed configuration (zero twist angle) generally provides the largest electronic interaction and highest transfer integrals. aip.org
Site Energy: This refers to the energy of a charge when it is localized on a single molecule. Variations in site energies between adjacent molecules, caused by structural disorder, can create energy barriers that impede charge transport. researchgate.net
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it accepts or loses a charge. uni-tuebingen.de A lower reorganization energy generally leads to a higher charge transfer rate. wur.nluni-tuebingen.de
Theoretical studies using density functional theory (DFT) have been employed to calculate these parameters for various triphenylene derivatives. These calculations provide insight into how molecular structure and packing affect charge mobility. For example, the variation of charge transfer integrals with conformational changes can explain the differences in experimentally measured charge carrier mobilities in different phases of alkoxy- and alkylthio-substituted triphenylenes. researchgate.net Furthermore, the migration of excitons (energy transfer) is another critical process, particularly for applications in OLEDs and photovoltaics, where energy must be efficiently transferred through the material. uni-tuebingen.dersc.org
The table below presents data from computational studies on charge transfer parameters in triphenylene dimers, illustrating the sensitivity of these parameters to molecular conformation.
| Parameter | Condition | Value/Observation | Significance |
|---|---|---|---|
| Charge Transfer Integral | Dependence on Twist Angle | Decreases as the twist angle between molecules increases from 0°. | Shows that perfect face-to-face stacking is optimal for charge transport. researchgate.netaip.org |
| Dependence on Stacking Distance | Decreases exponentially as the distance between molecules increases. | Highlights the need for close π-π stacking to achieve high mobility. researchgate.net | |
| Substituent Effects (Methoxy vs. Methylthio) | Methoxy (B1213986) substitution leads to a slightly smaller charge transfer integral compared to methylthio substitution at the same conformation. | Demonstrates that the nature of the substituent directly influences electronic coupling. researchgate.net | |
| Energy Migration | Exciton (B1674681) migration to an interface is a key step for charge separation in solar cells. | Efficient energy transfer is required before the exciton decays. uni-tuebingen.de | |
| Charge Carrier Mobility | Mobility can be enhanced by improving molecular organization. | There is significant room for improvement in charge transfer integrals by optimizing supramolecular structure. ru.nl |
Organic Electroluminescent Materials
Organic Electroluminescent (OEL) materials are a cornerstone of modern display and lighting technology, enabling the fabrication of efficient, thin, and flexible devices. optics.orggoogle.com.na These materials emit light when an electric current is passed through them. optics.org The performance of an Organic Light-Emitting Diode (OLED) is heavily dependent on the properties of the organic materials used, including their ability to transport charge (holes and electrons) and efficiently convert electrical energy into light (photoluminescence). princeton.edu
The fundamental structure of an OEL device consists of several layers of organic materials sandwiched between two electrodes. princeton.edu When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charges migrate towards each other and recombine within an emissive layer to form an excited state known as an exciton. The subsequent decay of this exciton to a lower energy state results in the emission of light. princeton.edu
Triphenylene and its derivatives are considered promising candidates for OEL applications due to their inherent optoelectronic properties. researchgate.netcsic.es The planar, disc-like aromatic core of triphenylene facilitates strong π-π stacking, which is crucial for efficient charge transport. researchgate.net Furthermore, the rigid structure of the triphenylene unit can lead to high photoluminescence quantum yields, a key factor for bright and efficient emission. wipo.int By chemically modifying the triphenylene core, researchers can tune the material's electronic properties and the color of the emitted light. optics.org For instance, the introduction of a hydroxyl group, as in 1-triphenylenol, could modify the energy levels and solubility of the molecule, potentially enhancing its performance and processability for use in solution-based fabrication of OEL devices. optics.org
Utilization in Supramolecular Assembly and Organic Gelation
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org One fascinating outcome of these interactions is the formation of supramolecular gels, where small molecules, known as low-molecular-weight gelators, self-assemble in a solvent to create a three-dimensional network that immobilizes the liquid. mdpi.com
Triphenylene derivatives have been shown to be effective organic gelators. Their flat, aromatic nature promotes π-π stacking, leading to the formation of one-dimensional columnar structures. mdpi.com These columns then entangle to form the 3D network characteristic of a gel. The functional groups attached to the triphenylene core play a critical role in mediating these interactions and influencing the gelation process.
For example, research on triphenylene-based carboxylic acids has demonstrated their ability to form stable gels in various alcohols. In this system, the self-assembly is driven by the π-π stacking of the triphenylene cores, while the carboxylic acid groups at the periphery interact with the polar solvent, stabilizing the columnar structures. mdpi.com The stability and properties of these gels can be sensitive to external stimuli like pH, making them "smart" materials. mdpi.com The presence of a hydroxyl group in this compound suggests its potential to participate in hydrogen bonding, which could be a powerful tool in directing supramolecular assembly and promoting organic gelation.
| Triphenylene Derivative | Solvent | Gel-Sol Transition Temperature (Tgel) [°C] | Key Interaction |
|---|---|---|---|
| Triphenylene-2-carboxylic acid | Methanol | < 25 | π-π Stacking, Solvation of Carboxylic Groups |
| Triphenylene-2-carboxylic acid | Ethanol | 38 | |
| Triphenylene-2-carboxylic acid | 1-Propanol | 55 |
Potential for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (in related triphenylene scaffolds)
The rigid and symmetric nature of the triphenylene scaffold makes it an excellent building block for constructing highly ordered 2D and 3D frameworks. researchgate.netcsic.es Specifically, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a derivative featuring six hydroxyl groups, is a widely used monomer for synthesizing both MOFs and COFs. rsc.orgnih.gov
In MOFs, the hydroxyl groups of HHTP can coordinate with metal ions (like copper, nickel, or cobalt) to form extended, two-dimensional sheets. rsc.orgnih.gov These sheets then stack via π-π interactions to create a layered structure with defined pores. rsc.org These triphenylene-based MOFs often exhibit significant electrical conductivity, a property that is unusual for MOFs and opens up applications in electronics and electrocatalysis. rsc.orgnih.gov
| Framework Name | Metal Ion | Organic Ligand | Key Property | Reference |
|---|---|---|---|---|
| Ni-CAT-1 | Ni2+ | Hexahydroxytriphenylene | Electrical conductivity up to 10-3 S cm-1 | nih.gov |
| Co-CAT-1 | Co2+ | Hexahydroxytriphenylene | Photoactive, Electrical Conductivity | nih.gov |
| Cu-TP | Cu2+ | Hexahydroxytriphenylene | Electrically conductive layered 2D MOF | rsc.org |
In COFs, HHTP is typically co-condensed with other building blocks, such as phenylboronic acid, to form robust, porous, and crystalline polymers. mdpi.comnih.gov For example, COF-5 is synthesized from HHTP and benzene (B151609) 1,4-diboronic acid, resulting in a material with a high surface area and thermal stability. mdpi.comnih.gov The defined pore structure and the electronic nature of the triphenylene units make these COFs suitable for applications ranging from gas storage to drug delivery. mdpi.comnih.gov The potential incorporation of a mono-functionalized derivative like this compound into such frameworks could serve to modify the pore environment or act as a terminating agent to control crystal growth.
| Framework Name | Building Blocks | Key Property | Reference |
|---|---|---|---|
| COF-5 | Hexahydroxytriphenylene, Benzene 1,4-diboronic acid | BET Surface Area: 1590 m2/g, High Thermal Stability (400 °C) | mdpi.comnih.gov |
| COF-JLU3 | Azine-linked triphenylene derivative | Highly porous and crystalline | mdpi.com |
Catalysis and Advanced Chemical Transformations Involving Triphenylen 1 Ol Scaffolds
Role of Triphenylenols as Ligands or Scaffolds in Metal-Catalyzed Reactions
Triphenylen-1-ol and its derivatives possess a unique polycyclic aromatic hydrocarbon (PAH) structure combined with a reactive hydroxyl group. This combination makes them intriguing candidates for use as ligands or scaffolds in metal-catalyzed reactions. The triphenylene (B110318) core provides a rigid and sterically defined framework, which can influence the stereochemistry and regioselectivity of catalytic transformations. The hydroxyl group can act as a coordination site for a metal center or as a proton-responsive site, potentially participating in metal-ligand cooperation (MLC). nih.gov In MLC, both the metal and the ligand are actively involved in the bond activation steps of a catalytic cycle. nih.gov
The planar and extended π-system of the triphenylene scaffold can also engage in non-covalent interactions, such as π-stacking, with substrates or other parts of the catalytic system, further influencing the reaction environment. While the direct application of 1-triphenylenol as a ligand is not extensively documented in dedicated studies, the broader class of polycyclic aromatic alcohols and phenols has been explored in the context of creating specific catalytic pockets. The synthesis of related compounds, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), often involves transition metal-catalyzed oxidative coupling, indicating the affinity of these phenolic precursors for metal centers. google.com The resulting hexahydroxytriphenylene has been used in the formation of covalent organic frameworks, which can act as platforms for catalysis. scispace.com
Investigation of Catalytic Activity of Triphenylenol Derivatives
While specific data on the catalytic activity of this compound derivatives is limited, the following sections outline the potential and investigated roles of related scaffolds in key metal-catalyzed transformations.
Rhodium-Catalyzed Transformations
Rhodium complexes are highly versatile catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and C-H activation. numberanalytics.comrsc.org The performance of rhodium catalysts is heavily dependent on the nature of the coordinating ligands, which influence both reactivity and selectivity. numberanalytics.comsnnu.edu.cn Chiral ligands, in particular, are crucial for asymmetric catalysis. rsc.orgsnnu.edu.cn
In the context of triphenylenol-type scaffolds, their rigid structure could be advantageous in designing chiral ligands for rhodium-catalyzed asymmetric reactions. For instance, functionalization of the triphenylene backbone with phosphine (B1218219) or other donor groups could create a well-defined chiral environment around the rhodium center. While no direct examples of this compound derivatives in rhodium catalysis are prominent in the literature, the principles of ligand design suggest their potential. The catalytic cycle of rhodium typically involves oxidative addition, migratory insertion, and reductive elimination steps, all of which are sensitive to the steric and electronic properties of the ancillary ligands. numberanalytics.com
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The effectiveness of these reactions often relies on the use of specific ligands that stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com
Triphenylenol scaffolds could serve as precursors to ligands for palladium catalysis. The triphenylene framework can be functionalized to create mono- or bidentate ligands. For example, the introduction of phosphine groups onto the aromatic rings could yield ligands analogous to the well-known Buchwald or Fuphos-type ligands, which are effective for challenging cross-coupling reactions involving aryl chlorides. nih.gov The steric bulk of the triphenylene core could promote the reductive elimination step, which is often rate-limiting. Furthermore, palladium-catalyzed reactions involving arynes can lead to the formation of triphenylene derivatives themselves, highlighting the interplay between this scaffold and palladium chemistry. researchgate.net
Copper-Assisted Multicomponent Reactions
Copper catalysis is attractive due to the low cost and low toxicity of copper salts. researchgate.netbeilstein-journals.org Copper catalysts are particularly effective in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.org These reactions are highly atom- and step-economical. nih.gov
In copper-assisted MCRs, the catalyst can act as a Lewis acid to activate substrates or participate in redox cycles. researchgate.netbeilstein-journals.org While there is no specific literature detailing the use of this compound as a ligand in these reactions, phenolic compounds can, in some cases, act as co-catalysts or proton shuttles. A triphenylenol-based ligand could potentially modulate the reactivity and selectivity of copper-catalyzed MCRs, for example, in the synthesis of nitrogen-containing heterocycles. frontiersin.org
Ruthenium and Iridium Catalysis
Ruthenium and iridium complexes are known for their catalytic activity in a range of reactions, including hydrogenation, transfer hydrogenation, and C-H activation. wikipedia.orgrsc.org Bifunctional catalysts, where the ligand cooperates with the metal center, are a key theme in ruthenium and iridium catalysis. wikipedia.orgnih.gov For example, ligands with N-H or O-H functionalities can participate in proton transfer steps, facilitating substrate activation.
A this compound scaffold, with its hydroxyl group, fits the profile for a potential cooperating ligand. The hydroxyl proton could be involved in substrate activation or in the regeneration of the active catalyst. Ruthenium and iridium complexes with pincer-type ligands, which bind to the metal in a tridentate, meridional fashion, have shown high stability and unique reactivity. wikipedia.org A triphenylenol core could be elaborated into a pincer ligand, where the hydroxyl group could play a crucial role in the catalytic cycle.
Mechanistic Insights into Catalytic Processes
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. nih.govprinceton.edu Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling. nih.gov
For a hypothetical catalytic system involving a this compound-based ligand, several mechanistic aspects would be of interest. The coordination of the ligand to the metal center, either through the hydroxyl group or other introduced donor atoms, would be the first step. In reactions involving polar substrates, the hydroxyl group could act as a hydrogen bond donor, pre-organizing the substrate for reaction at the metal center.
In processes like hydrogenation or C-H activation, the hydroxyl group could be deprotonated to form an alkoxide, which is more electron-donating and can influence the electronic properties of the metal center. This deprotonation-reprotonation sequence is a hallmark of metal-ligand cooperation. nih.gov For example, in a hydrogenation reaction, the ligand might accept a proton from H₂ while the metal binds the hydride, facilitating heterolytic cleavage of the dihydrogen molecule.
Computational studies, such as Density Functional Theory (DFT), would be invaluable in mapping out the potential energy surface of the catalytic cycle, identifying the rate-determining step, and understanding the origin of selectivity. nih.gov
Modulating Catalytic Activity through Molecular Design
The catalytic efficacy of catalysts built on triphenylene scaffolds is not static; it can be meticulously adjusted through strategic molecular design. By systematically altering the steric and electronic characteristics of the triphenylen-1-ol framework, it is possible to fine-tune catalytic activity and selectivity for specific chemical transformations. This molecular engineering approach primarily involves the introduction of various functional groups onto the polycyclic aromatic core or modification of the substituents.
The core principle of this modulation lies in the interplay between steric and electronic effects. numberanalytics.com Steric effects relate to the size and spatial arrangement of atoms within the catalyst, which can dictate substrate accessibility to the active site. nih.gov Electronic effects, on the other hand, involve the modification of the electron density distribution across the catalyst, which influences its reactivity and interaction with substrates. rsc.org
Steric Hindrance and Selectivity
The introduction of bulky substituents onto the triphenylen-1-ol scaffold creates significant steric hindrance around the catalytic center. This steric bulk can serve as a molecular gatekeeper, controlling which substrates can approach the active site and from which direction. In asymmetric catalysis, this is a powerful tool for inducing enantioselectivity, where one chiral product is preferentially formed over its mirror image. researchgate.net For instance, by incorporating sterically demanding groups, the catalyst can create a chiral pocket that selectively accommodates one enantiomer of a prochiral substrate. Computational tools like steric maps are often used to visualize and quantify the steric environment around a catalyst's active site, aiding in the predictive design of selective catalysts. nih.govmdpi.com
Electronic Tuning of Reactivity
The electronic properties of the triphenylen-1-ol catalyst can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the triphenylene framework. This can enhance the catalyst's nucleophilicity or its ability to participate in oxidative addition steps in a catalytic cycle, often leading to increased reaction rates. chemrxiv.org The hydroxyl group of the triphenylen-1-ol itself acts as a moderate electron-donating group.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the catalyst. This can be beneficial in reactions where the rate-limiting step involves reductive elimination or when a more electrophilic catalyst is required. However, excessive electron withdrawal can also decelerate the catalytic cycle by hindering key steps like catalyst formation. rsc.org
The strategic placement of these functional groups allows for the precise modulation of the catalyst's electronic character to match the demands of a specific reaction. chemrxiv.org
Synergistic Effects and Supramolecular Interactions
Often, steric and electronic effects are coupled and must be balanced to achieve optimal catalytic performance. numberanalytics.com For example, a highly electron-rich catalyst might be desired for its high reactivity, but if it is also excessively bulky, its activity could be stifled by steric hindrance. mdpi.com
Furthermore, the extended π-system of the triphenylene core introduces another level of control through non-covalent interactions, particularly π-π stacking. rsc.org Aromatic substrates can interact with the catalyst's polyaromatic surface, an interaction that can pre-organize the reactants and influence the kinetics and selectivity of the reaction. rsc.orgacs.org Modifying the triphenylene scaffold can alter its ability to engage in these supramolecular interactions, providing another handle for tuning catalytic outcomes. rsc.org For instance, triphenylene-based N-heterocyclic carbene (NHC) ligands have shown that these π-stacking interactions can lead to improved catalytic performance compared to analogues lacking the extended aromatic system. rsc.orgresearchgate.net
The table below summarizes the anticipated effects of various substituents on the catalytic properties of a hypothetical triphenylen-1-ol-based catalyst.
Table 1: Influence of Substituents on Catalytic Properties of Triphenylen-1-ol Scaffolds
| Substituent Group | Position on Triphenylene Ring | Primary Effect | Predicted Impact on Catalysis |
| Methoxy (-OCH₃) | C-6, C-7 | Strong Electron-Donating (EDG) | Increases catalyst reactivity, potentially accelerating rate-limiting oxidative addition steps. |
| Nitro (-NO₂) | C-3 | Strong Electron-Withdrawing (EWG) | Increases catalyst electrophilicity; may enhance or inhibit activity depending on the reaction mechanism. rsc.org |
| tert-Butyl (-C(CH₃)₃) | C-2 | Steric Bulk | Creates a sterically hindered environment, potentially enhancing enantioselectivity in asymmetric reactions. mdpi.com |
| Phenyl (-C₆H₅) | C-2 | Steric Bulk & π-System Extension | Increases steric hindrance and provides additional sites for π-stacking interactions with aromatic substrates. rsc.org |
| Trifluoromethyl (-CF₃) | C-6 | Strong Electron-Withdrawing (EWG) | Significantly lowers electron density on the scaffold, potentially altering the rate-limiting step of the catalytic cycle. rsc.org |
| Cyano (-CN) | C-3 | Strong Electron-Withdrawing (EWG) | Modulates electronic properties to increase catalyst stability or alter reactivity profile. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Sustainability
The chemical industry is increasingly driven by the principles of green chemistry, which aim to develop environmentally friendly and efficient synthetic processes. chemistryjournals.netnih.gov For triphenylenol derivatives and other AIEgens, this involves moving away from traditional organic solvents and hazardous reagents toward more sustainable alternatives. chemistryjournals.netoup.com
Future research will likely focus on:
Water-based Synthesis: Performing reactions in aqueous micellar systems can mimic natural biosynthetic processes, offering a green and sustainable route to functional molecules. oup.com
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and by-product formation compared to conventional heating methods. nih.govnih.gov
Catalyst-Free and Biocatalyst-Based Methods: The development of catalyst-free reactions or the use of biocatalysts presents a frontier in green synthesis, minimizing waste and the use of toxic heavy metals. qeios.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability, all of which are crucial for industrial production. chemistryjournals.net
The adoption of these green strategies is not only environmentally beneficial but also economically advantageous, paving the way for the large-scale, sustainable production of triphenylenol-based materials. chemistryjournals.netfraunhofer.de
Exploration of New Derivatization Strategies for Enhanced Functionality
Derivatization is a key technique used to modify a core molecule to enhance its properties or introduce new functionalities. sigmaaldrich.com For triphenylenol systems, derivatization strategies are crucial for tuning their electronic, photophysical, and self-assembly characteristics.
Emerging derivatization approaches include:
Targeted Functionalization: Introducing specific functional groups to the triphenylenol scaffold can impart desired properties. For instance, adding hydrophilic peptides can improve biocompatibility and solubility for biomedical applications, while incorporating electron-donating or -withdrawing groups can tune the emission color across the visible spectrum. chinesechemsoc.orgresearchgate.net
Multi-Group Derivatization: A novel strategy involves reagents that can simultaneously target multiple functional groups (e.g., carbonyl, carboxyl, and phosphoryl) on a molecule. This approach, like the use of 3-nitrophenylhydrazine (B1228671) (3-NPH), can significantly improve detection sensitivity and separation in analytical techniques like mass spectrometry. nih.gov
Silylation: The introduction of a trimethylsilyl (B98337) (TMS) group is a common method to increase the volatility and thermal stability of analytes for gas chromatography analysis. sigmaaldrich.commdpi.com This can be adapted for triphenylenol derivatives to facilitate their characterization.
On-Fiber Derivatization: This technique, often used in conjunction with solid-phase microextraction (SPME), simplifies sample preparation and enhances sensitivity for detecting trace analytes. mdpi.com
These advanced strategies allow for the precise tailoring of triphenylenol derivatives for specific, high-performance applications. rsc.org
Advanced Characterization of Self-Assembled Structures
The functionality of triphenylenol-based AIEgens is intrinsically linked to their aggregation and self-assembly behavior. acs.org Understanding and controlling these processes at the nanoscale requires sophisticated characterization techniques.
Future research will leverage a combination of orthogonal methods to gain a comprehensive understanding of these structures: nih.gov
Microscopy Techniques: High-resolution imaging with Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provides direct visualization of the morphology of self-assembled nanostructures. numberanalytics.com
Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy are used to determine the secondary structure of self-assembled peptides. nih.gov
Advanced Analytical Platforms: The development of automated platforms, such as OptoFluidic Characterization Platforms (OFCP), will enable high-throughput analysis of how factors like concentration and temperature influence the size and spectral properties of AIE aggregates at the single-particle level. anr.fr
These advanced characterization methods are essential for establishing clear structure-property relationships, which is critical for designing materials with predictable and optimized performance. epfl.ch
Table 1: Advanced Techniques for Characterizing Self-Assembled Structures
| Technique Category | Specific Method | Information Gained | Reference |
|---|---|---|---|
| Microscopy | TEM, SEM, AFM | High-resolution images of morphology and nanostructure. | numberanalytics.com |
| Scattering | SANS | Morphology and network properties of self-assembled structures. | nih.gov |
| Spectroscopy | FTIR, CD | Secondary structure of peptides in the self-assembled state. | nih.gov |
| Fractionation | AF4-MALS | Resolves different sizes of nanoparticles in suspension. | nih.gov |
| Tracking Analysis | NTA | Size and concentration of nanoparticles. | nih.gov |
| Automated Platforms | OFCP | Influence of conditions on aggregate size and spectral properties. | anr.fr |
Deeper Theoretical Understanding of Electronic and Photophysical Properties
While experimental work drives the discovery of new materials, a deep theoretical understanding is crucial for rational design and optimization. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic and photophysical properties of molecules like triphenylenol. researchgate.netnih.gov
Future theoretical research will focus on:
Structure-Property Relationships: Computational modeling can elucidate how molecular conformation and substituent groups affect photophysical properties like absorption spectra and fluorescence quantum yields. nih.govworktribe.com
Excited State Dynamics: Theoretical simulations can probe the key parameters that govern the efficiency of photosensitizers, including singlet-triplet energy gaps and spin-orbit coupling, which are critical for applications like photodynamic therapy. researchgate.net
Non-radiative Decay Pathways: Understanding the mechanisms of non-radiative relaxation, such as trans-cis isomerization, is essential for predicting and controlling the luminescence capacity of these dyes. nih.gov
Solvent Effects: Models can predict how the polarity of the surrounding environment influences photophysical behavior, which is vital for designing sensors and imaging agents. researchgate.net
By combining theoretical calculations with experimental results, researchers can gain predictive power, accelerating the design of new triphenylenol derivatives with tailored optical and electronic properties. researchgate.netrsc.org
Integration into Multifunctional Advanced Materials
The unique properties of triphenylenol-based AIEgens make them ideal components for creating multifunctional "smart" materials. researchgate.net These materials can respond to external stimuli and perform multiple functions, opening up applications in advanced technologies. nih.govacs.org
Future integration strategies include:
Composite Materials: Incorporating AIEgens into porous crystalline solids like metal-organic frameworks (MOFs) or carbonaceous materials like graphene oxide can create highly fluorescent and functional composites. researchgate.netacs.org
Polymer Systems: AIEgens can be introduced into polymer chains, either as part of the main chain or as a side group, to create AIE-active polymers with enhanced photophysical performance for sensing and therapy. mdpi.com
Theranostic Platforms: The smart design of AIEgens allows for the creation of "all-in-one" theranostic systems that combine diagnostic imaging (e.g., fluorescence, photoacoustic) with therapeutic functions (e.g., photodynamic, photothermal therapy). nih.govthno.org
Optoelectronic Devices: The development of multifunctional materials based on liquid crystals and fluorescent cores, such as anthracene (B1667546) derivatives, is crucial for integrated devices like organic light-emitting transistors (OLETs). rsc.org
The synergy between the AIE properties of triphenylenol derivatives and the structural versatility of host materials provides a robust platform for developing the next generation of smart devices and biomedical tools. acs.org
Expansion into Bio-inspired or Niche Catalytic Systems
While much of the focus on triphenylenol derivatives has been on their luminescent properties, there is growing interest in their potential application in catalysis. The development of stimuli-responsive or "smart" catalytic systems is a burgeoning field inspired by the adaptability of natural enzymes. mdpi.com
Emerging areas for catalytic applications include:
Stimuli-Responsive Catalysis: Triphenylenol derivatives can be incorporated into materials that change their catalytic activity in response to external stimuli like pH, temperature, or light. mdpi.com For example, a polymer shell containing AIEgens could swell or shrink in response to pH changes, controlling substrate access to a catalytic core. mdpi.com
Photoredox Catalysis: AIEgens can act as photosensitizers, absorbing light and initiating redox reactions. CO2-switchable catalysts have been developed for the photodegradation of organic dyes under visible light. mdpi.com
Bio-inspired Systems: Researchers are designing peptide-based AIEgens that can self-assemble in response to specific biological cues, such as the presence of an enzyme, to perform a catalytic function or act as a diagnostic probe. chinesechemsoc.org
Niche Catalyst Supports: The unique photothermal properties of related materials like MXenes suggest that AIEgens could serve as supports that enhance catalytic performance through light-to-heat conversion, creating localized "hot spots" for reactions. mdpi.com
Palladium Cross-Coupling: While not a direct application of triphenylenol itself, the development of highly stable palladium catalysts, such as the PEPPSI™ systems, for cross-coupling reactions is essential for the synthesis of complex triphenylenol derivatives. sigmaaldrich.com
These niche applications represent a new frontier for triphenylenol chemistry, expanding its utility beyond luminescence and into the dynamic world of advanced catalysis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
